Cas no 2171242-53-6 (5-chloro-4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-methoxybenzoic acid)

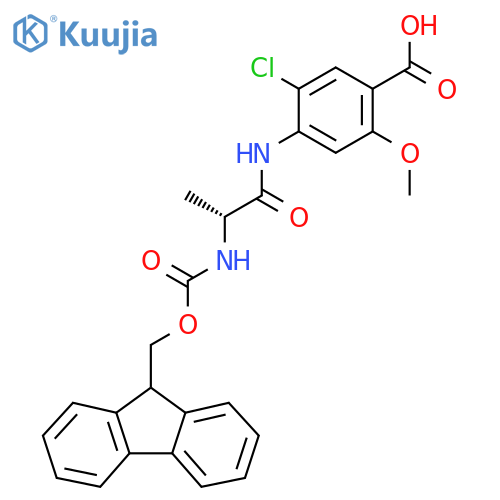

2171242-53-6 structure

商品名:5-chloro-4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-methoxybenzoic acid

5-chloro-4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-methoxybenzoic acid 化学的及び物理的性質

名前と識別子

-

- 5-chloro-4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-methoxybenzoic acid

- 2171242-53-6

- EN300-1538536

- 5-chloro-4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-methoxybenzoic acid

-

- インチ: 1S/C26H23ClN2O6/c1-14(24(30)29-22-12-23(34-2)19(25(31)32)11-21(22)27)28-26(33)35-13-20-17-9-5-3-7-15(17)16-8-4-6-10-18(16)20/h3-12,14,20H,13H2,1-2H3,(H,28,33)(H,29,30)(H,31,32)/t14-/m1/s1

- InChIKey: DKUORCVTKMAEBN-CQSZACIVSA-N

- ほほえんだ: ClC1=CC(C(=O)O)=C(C=C1NC([C@@H](C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)OC

計算された属性

- せいみつぶんしりょう: 494.1244642g/mol

- どういたいしつりょう: 494.1244642g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 35

- 回転可能化学結合数: 8

- 複雑さ: 759

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.5

- トポロジー分子極性表面積: 114Ų

5-chloro-4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-methoxybenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1538536-0.05g |

5-chloro-4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-methoxybenzoic acid |

2171242-53-6 | 0.05g |

$2044.0 | 2023-05-26 | ||

| Enamine | EN300-1538536-500mg |

5-chloro-4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-methoxybenzoic acid |

2171242-53-6 | 500mg |

$535.0 | 2023-09-26 | ||

| Enamine | EN300-1538536-10000mg |

5-chloro-4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-methoxybenzoic acid |

2171242-53-6 | 10000mg |

$2393.0 | 2023-09-26 | ||

| Enamine | EN300-1538536-1000mg |

5-chloro-4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-methoxybenzoic acid |

2171242-53-6 | 1000mg |

$557.0 | 2023-09-26 | ||

| Enamine | EN300-1538536-0.5g |

5-chloro-4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-methoxybenzoic acid |

2171242-53-6 | 0.5g |

$2336.0 | 2023-05-26 | ||

| Enamine | EN300-1538536-1.0g |

5-chloro-4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-methoxybenzoic acid |

2171242-53-6 | 1g |

$2433.0 | 2023-05-26 | ||

| Enamine | EN300-1538536-0.1g |

5-chloro-4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-methoxybenzoic acid |

2171242-53-6 | 0.1g |

$2142.0 | 2023-05-26 | ||

| Enamine | EN300-1538536-10.0g |

5-chloro-4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-methoxybenzoic acid |

2171242-53-6 | 10g |

$10464.0 | 2023-05-26 | ||

| Enamine | EN300-1538536-50mg |

5-chloro-4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-methoxybenzoic acid |

2171242-53-6 | 50mg |

$468.0 | 2023-09-26 | ||

| Enamine | EN300-1538536-250mg |

5-chloro-4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-methoxybenzoic acid |

2171242-53-6 | 250mg |

$513.0 | 2023-09-26 |

5-chloro-4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-methoxybenzoic acid 関連文献

-

Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

-

Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703

-

4. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

2171242-53-6 (5-chloro-4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-methoxybenzoic acid) 関連製品

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

- 624-75-9(Iodoacetonitrile)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬